molecular formula C12H10ClNS B1648095 3-Chloro-2-p-tolylsulfanylpyridine

3-Chloro-2-p-tolylsulfanylpyridine

Cat. No.: B1648095
M. Wt: 235.73 g/mol
InChI Key: XSSPWJPUUOLSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-p-tolylsulfanylpyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position and a p-tolylsulfanyl (methylphenylthio) group at the 2-position. The p-tolyl group contributes steric bulk and electron-donating effects via the methyl substituent, while the sulfur atom in the sulfanyl group may participate in hydrogen bonding or metal coordination .

Properties

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

3-chloro-2-(4-methylphenyl)sulfanylpyridine

InChI

InChI=1S/C12H10ClNS/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,1H3

InChI Key

XSSPWJPUUOLSQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences between 3-Chloro-2-p-tolylsulfanylpyridine and related compounds, based on substituent effects:

Compound Name Substituents (Position) Key Functional Groups Electronic Effects
This compound Cl (3), p-tolylsulfanyl (2) Sulfanyl, methylphenyl Electron-donating (p-tolyl)
3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine Cl (3), PhS (2), CF₃ (5) Sulfanyl, trifluoromethyl Electron-withdrawing (CF₃)
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine Cl (3), pyridin-4-yl (2), CF₃ (5) Pyridyl, trifluoromethyl Electron-deficient (pyridyl, CF₃)
3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine Cl (3), iPrS (2), CF₃ (5) Sulfanyl, isopropyl Steric hindrance (iPr)
3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine Cl (3), pyrazolyl (2), boronate (5) Boronate ester, pyrazole Electrophilic (boronate)

Key Observations :

  • Electron-Donating vs. In contrast, trifluoromethyl (CF₃) substituents in analogues (e.g., 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine) withdraw electrons, increasing electrophilicity and acidity .
  • Sulfur Oxidation State : Compounds with sulfonyl (SO₂) groups (e.g., 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine) exhibit higher polarity and solubility in polar solvents compared to sulfanyl (S) analogues .
  • Heteroaromatic Substituents : Pyridyl or pyrazolyl groups (e.g., 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine) introduce additional nitrogen atoms, enabling π-stacking or hydrogen-bonding interactions critical for biological activity .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

  • Solubility : Sulfonyl-containing derivatives are more water-soluble than sulfanyl analogues due to higher polarity. Boronate esters (e.g., 3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine) may hydrolyze in aqueous media, enabling applications in Suzuki-Miyaura cross-coupling reactions .

Research Findings and Industrial Relevance

  • Structural Characterization : Crystallographic data for these compounds, where available, are often refined using SHELX software, ensuring precise geometric parameters . Visualization tools like ORTEP-3 aid in analyzing molecular conformations .
  • Supplier Availability : Over 10 suppliers list derivatives like 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline, highlighting their commercial demand .

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